2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid
Description
2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid is a fluorinated heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with methyl groups at positions 2 and 3, a trifluoromethyl group at position 6, and a carboxylic acid moiety at position 5 (Fig. 1). Its molecular formula is C${10}$H${8}$F${3}$N${2}$O$_{2}$S, and it has a molecular weight of 292.24 g/mol.
The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry. The carboxylic acid group allows for further derivatization, such as amide bond formation, which is critical in drug design (e.g., anti-tuberculosis agents) .
Properties
IUPAC Name |
2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2S/c1-3-4(2)17-8-13-6(9(10,11)12)5(7(15)16)14(3)8/h1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHMHRKHQXLQJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=C(N12)C(=O)O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858614 | |
| Record name | 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181329-20-3 | |
| Record name | 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid typically involves the reaction of thiourea, acetone, and trifluoromethyl benzoyl bromide. The reaction conditions often include heating the mixture under reflux in a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted derivatives.
Scientific Research Applications
Molecular Formula
- Formula : CHFNOS
- Molecular Weight : 264.22 g/mol
Biological Activities
Research has indicated that derivatives of imidazo[2,1-b]thiazoles exhibit significant biological activities, including:
- Anticancer : The compound has shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial : It demonstrates promising antimicrobial properties, inhibiting bacterial growth.
- Anti-inflammatory : Similar compounds have been reported to possess anti-inflammatory effects.
Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. The research demonstrated that compounds similar to 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid exhibited significant cytotoxicity against several cancer cell lines through mechanisms involving DNA synthesis interference and disruption of cellular signaling pathways .
Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of imidazo[2,1-b]thiazole derivatives. The results indicated that these compounds effectively inhibited the growth of various bacterial strains, suggesting their application as potential antibiotics .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylimidazo[2,1-b]thiazole | Lacks trifluoromethyl group | Antibacterial |
| 6-Fluoroimidazo[2,1-b]thiazole | Fluorine instead of trifluoromethyl | Anticancer |
| 4-Trifluoromethylimidazo[2,1-b]thiazole | Different methyl substitutions | Antitubercular |
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The imidazo[2,1-b]thiazole scaffold is widely modified to tune biological activity and physicochemical properties. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to ester or amide derivatives (e.g., ethyl ester in ).
Biological Activity
2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid is a heterocyclic compound notable for its unique structure, which combines imidazole and thiazole rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research.
- Molecular Formula : CHFNOS
- Molecular Weight : 264.23 g/mol
- CAS Number : 1181329-20-3
Antimicrobial Properties
Research indicates that 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid exhibits significant antimicrobial activity against various pathogens, including drug-resistant strains. The mechanism of action is believed to involve the inhibition of key metabolic pathways critical for microbial survival. For instance, studies have shown that derivatives of this compound can effectively target specific enzymes in bacteria and fungi, leading to potent inhibitory effects on their growth .
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds within the imidazo[2,1-b]thiazole class have demonstrated promising results against various cancer cell lines, including those resistant to conventional therapies .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid is crucial for optimizing its biological activity. The presence of the trifluoromethyl group is believed to enhance both the stability and potency of the compound. Research has shown that modifications to the imidazole and thiazole rings can significantly affect its efficacy against microbial and cancerous cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid against multiple strains of bacteria and fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 1 μg/mL against resistant strains of Mycobacterium tuberculosis, demonstrating their potential as novel therapeutic agents .
Case Study 2: Anticancer Potential
In vitro studies on breast cancer cell lines revealed that this compound significantly inhibited cell proliferation with IC values in the low micromolar range. Importantly, it showed a favorable selectivity index compared to traditional chemotherapeutics like 5-Fluorouracil. Further in vivo studies indicated a reduction in tumor size in mouse models treated with this compound .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 264.23 g/mol |
| CAS Number | 1181329-20-3 |
| Antimicrobial MIC | <1 μg/mL (against resistant strains) |
| Anticancer IC | Low micromolar range |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid, and how is structural purity validated?
- Answer : The compound is typically synthesized via condensation of 2-amino-thiazole derivatives with α-haloketones under acidic conditions (e.g., H₂SO₄ or POCl₃). Modifications involve coupling with substituted amines, such as 4-(3-(trifluoromethyl)phenoxy)aniline, using reagents like HATU and diisopropylethylamine . Structural validation employs multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and coupling constants. High-resolution mass spectrometry (HRMS) and HPLC ensure molecular weight accuracy and purity (>95%) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound and its analogs?
- Answer : ¹H NMR is used to verify methyl and trifluoromethyl group integration, while ¹³C NMR identifies carbonyl (C=O) and aromatic carbon environments. ¹⁹F NMR confirms trifluoromethyl group presence . IR spectroscopy detects carboxylic acid O-H stretches (~2500-3000 cm⁻¹). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient), and melting points (e.g., 238–271°C) are cross-checked with literature .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s antimycobacterial activity?
- Answer : SAR studies focus on modifying the carboxylic acid moiety (e.g., converting to carboxamides) and varying substituents at positions 2, 3, and 6. For example, replacing the carboxylic acid with a carboxamide group (e.g., ND-11503) enhances permeability and target engagement with Mycobacterium tuberculosis pantothenate synthase. Docking studies and DFT calculations predict binding interactions, while in vitro MIC assays validate inhibitory activity (e.g., MIC = 0.5–2 µg/mL against Mtb H37Rv) .
Q. What methodologies address low yields in conventional synthetic routes for imidazo[2,1-b]thiazole derivatives?
- Answer : Microwave-assisted synthesis significantly improves yields (e.g., 65–90% in 10–15 minutes) compared to conventional reflux (15–20% after 15 hours). Key parameters include Pd(OAc)₂/Xantphos catalysts for Suzuki-Miyaura cross-coupling and microwave irradiation at 150°C . Solvent optimization (e.g., DMF for polar intermediates) and one-pot strategies reduce purification steps .
Q. How should researchers resolve contradictions in reported biological activities across studies?
- Answer : Discrepancies in biological data (e.g., varying IC₅₀ values for 15-lipoxygenase inhibition) may arise from assay conditions (e.g., isolated enzymes vs. cell-based systems). Standardized protocols (e.g., UV-based LOX activity assays at pH 7.4) and comparative controls (e.g., NDGA as a reference inhibitor) are critical. Meta-analyses of substituent effects (e.g., electron-withdrawing groups enhancing activity) can reconcile differences .
Methodological Considerations
-
Experimental Design for Biological Evaluation :
-
Data Contradiction Analysis :
- Compare synthetic yields under identical conditions (e.g., microwave vs. oil bath) .
- Validate biological activity with orthogonal assays (e.g., SPR for binding affinity vs. cellular efficacy) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
